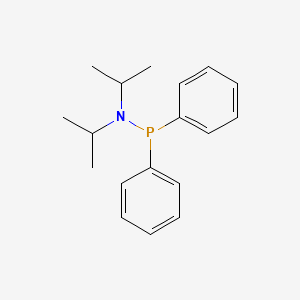![molecular formula C12H19N5 B11740387 N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11740387.png)
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by its unique structure, which includes two pyrazole rings substituted with methyl and ethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine typically involves the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with an appropriate primary amine. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Additionally, solvent selection and recycling play a crucial role in making the process more sustainable and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring’s hydrogen atoms are replaced by other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide); reactions are conducted under reflux or at room temperature depending on the reagent.
Major Products Formed
Oxidation: Pyrazole oxides
Reduction: Reduced pyrazole derivatives
Substitution: Halogenated or alkylated pyrazole derivatives
Aplicaciones Científicas De Investigación
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly as anti-inflammatory, analgesic, and anticancer agents.
Catalysis: The compound serves as a ligand in the formation of metal complexes, which are used as catalysts in various organic transformations, including oxidation and hydrolysis reactions.
Material Science: It is investigated for its role in the synthesis of novel materials with unique electronic and optical properties, such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism by which N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine exerts its effects depends on its application:
Medicinal Chemistry: The compound interacts with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation and pain.
Catalysis: As a ligand, it coordinates with metal ions to form active catalytic sites that facilitate chemical reactions. The pyrazole rings’ nitrogen atoms play a crucial role in stabilizing the metal-ligand complex and enhancing catalytic activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid
- 1-Ethyl-3-methyl-1H-pyrazole-5-carboxamide
- 1,3-Dimethyl-4-ethyl-1H-pyrazole-5-amine
Uniqueness
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine stands out due to its dual pyrazole ring structure, which provides unique electronic and steric properties. This structural feature enhances its ability to form stable complexes with metal ions, making it a valuable ligand in catalysis. Additionally, the presence of both methyl and ethyl groups contributes to its distinct pharmacological profile, offering potential advantages in drug development.
Propiedades
Fórmula molecular |
C12H19N5 |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H19N5/c1-5-17-8-9(2)12(15-17)13-7-11-6-10(3)14-16(11)4/h6,8H,5,7H2,1-4H3,(H,13,15) |
Clave InChI |
XYQXYWJYCACIIT-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=N1)NCC2=CC(=NN2C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740311.png)
![1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11740324.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11740353.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11740356.png)
![benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11740361.png)
![1-[(4-Chloro-1H-pyrazol-1-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11740362.png)
![2-[1-(Dimethylamino)-3-[(4-methoxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile](/img/structure/B11740374.png)
![2-[3-(pentylamino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11740377.png)


![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11740390.png)

![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine](/img/structure/B11740401.png)
